
6-methoxy-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H10F3N3O3 and its molecular weight is 313.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
6-methoxy-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide is involved in the synthesis of various chemical compounds with potential pharmacological activities. For example, it has been used in the synthesis of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. These compounds exhibit significant herbicidal activities, suggesting a potential application in agricultural chemistry. The structural modifications on the pyridazine ring, particularly with electron-withdrawing groups, have been essential for enhancing herbicidal activity (Xu et al., 2012).
Antimicrobial and Antifungal Activities
Compounds derived from this compound have shown antimicrobial and antifungal activities. For instance, novel thieno[2,3-c]pyridazines have demonstrated antibacterial activities, providing a basis for developing new antibiotics. These activities were evaluated against various pathogenic bacteria and fungi, indicating the compounds' potential as new antimicrobial agents (Al-Kamali et al., 2014).
Cytotoxicity and Anticancer Properties
Some derivatives of this compound have been investigated for their cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This research suggests potential applications in cancer therapy, where these compounds could be utilized as chemotherapeutic agents due to their ability to inhibit the growth of cancer cells (Hassan et al., 2014).
Inhibition of Kinases
The synthesis of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, involving the use of related chemical structures, has shown promising results in inhibiting c-Met kinase. This kinase is implicated in various cancers, and its inhibition could lead to the development of new anticancer drugs. These compounds have displayed significant in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines, suggesting their potential in cancer treatment (Liu et al., 2020).
Mechanism of Action
Target of Action
Compounds containing a 4-(trifluoromethoxy)phenyl fragment have been synthesized and are promising as inhibitors of human soluble epoxide hydrolase .
Mode of Action
It’s known that compounds with a 4-(trifluoromethoxy)phenyl fragment can act as inhibitors of human soluble epoxide hydrolase . In general, inhibitors work by binding to their target enzyme and preventing it from catalyzing its reaction.
Biochemical Pathways
Inhibition of this enzyme leads to an increase in EET levels, which have anti-inflammatory and vasodilatory effects .
Pharmacokinetics
The presence of the trifluoromethoxy group in other compounds has been associated with improved pharmacokinetic properties, including increased bioavailability .
Result of Action
Inhibition of soluble epoxide hydrolase, which this compound may target, generally results in anti-inflammatory and vasodilatory effects due to increased levels of eets .
Properties
IUPAC Name |
6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-21-11-7-6-10(18-19-11)12(20)17-8-2-4-9(5-3-8)22-13(14,15)16/h2-7H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUMVYDNCVCQNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)
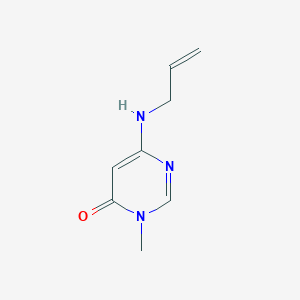
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/no-structure.png)
![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)
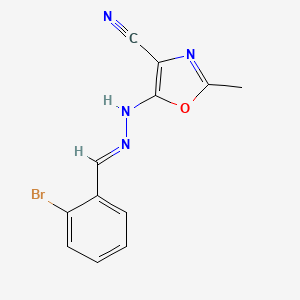
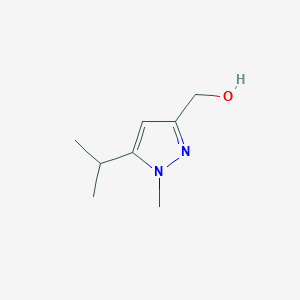
![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)
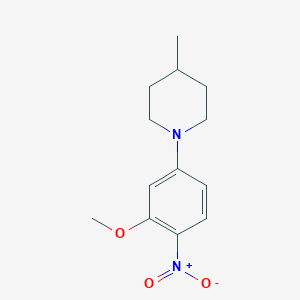
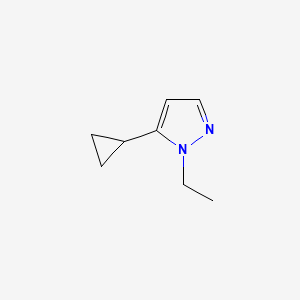
![9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2407365.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2407366.png)
